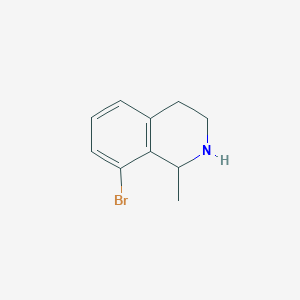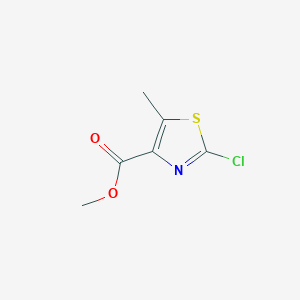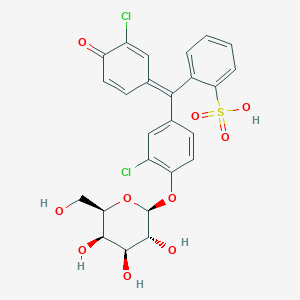
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular weight of this compound is 226.12 . The IUPAC name is this compound and the InChI code is 1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Wirkmechanismus
Target of Action
The primary target of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is likely to be similar to its parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which interacts with the agonistic conformation of dopamine (DA) receptors .
Mode of Action
This compound, like 1MeTIQ, is expected to inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. It may also shift dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .
Biochemical Pathways
The compound’s action on dopamine receptors and its inhibition of monoamine oxidase (MAO) enzymes can affect various biochemical pathways. This includes the dopamine synthesis and degradation pathways, and possibly others related to neurotransmitter levels in the brain .
Pharmacokinetics
It is known that 1metiq exhibits neuroprotective and mao-inhibiting properties , suggesting that it can cross the blood-brain barrier. The bromine substitution might influence the compound’s pharmacokinetics, potentially affecting its absorption, distribution, metabolism, and excretion.
Result of Action
The interaction of this compound with dopamine receptors and its inhibition of MAO enzymes can lead to increased neurotransmitter levels in the brain . This could have various effects at the molecular and cellular levels, potentially influencing neuronal signaling and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is its ability to selectively target dopamine receptors. This makes it an attractive target for researchers studying dopamine-related disorders. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is the study of its potential applications in the treatment of neurological disorders, including Parkinson's disease and depression. Another area of interest is the development of new synthesis methods that can make the compound more accessible to researchers.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields. While there are still many unanswered questions regarding its mechanism of action, its potential applications in the treatment of neurological disorders make it a promising area of research for the future.
Synthesemethoden
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step process. The first step involves the preparation of 1-bromo-1-methylcyclohexane, which is then reacted with 1,2-diaminobenzene to form the intermediate product. The intermediate product is then subjected to a series of reactions, including reduction, cyclization, and bromination, to yield the final product. The synthesis of this compound is a challenging process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The compound has been found to exhibit a wide range of applications in scientific research. One of the primary applications of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is in the field of neuroscience. The compound has been found to have a significant impact on the activity of certain neurotransmitters, including dopamine and serotonin. This has led to its use in the study of various neurological disorders, including Parkinson's disease and depression.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWORAACFRCOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2901595.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2901597.png)
![Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate](/img/structure/B2901599.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2901602.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide](/img/structure/B2901613.png)
![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)
![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)